![molecular formula C13H10O4 B1676859 MS-444 CAS No. 150045-18-4](/img/structure/B1676859.png)
MS-444
描述
MS-444 是一种针对 RNA 结合蛋白 HuR (ELAVL1) 的小分子抑制剂。它最初是从微单孢菌 sp. KY7123 的培养液中分离出来的,作为一种肌球蛋白轻链激酶抑制剂。 该化合物在癌症研究中展现出巨大潜力,特别是在抑制结直肠癌细胞生长方面 .
准备方法
合成路线及反应条件
MS-444 是一种萘醌化合物。this compound 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括萘醌核的形成以及随后的官能化,以引入所需的取代基。 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产可能会遵循与实验室环境中使用的类似合成路线,但会按比例放大以适应更大数量的生产。这将涉及优化反应条件,以最大程度地提高产率并减少废物。 可以使用连续流动反应器和其他先进的制造技术来提高效率和一致性 .
化学反应分析
反应类型
MS-444 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其生物活性或研究其作用机制至关重要。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂,例如高锰酸钾,还原剂,例如硼氢化钠,以及用于取代反应的各种亲核试剂。 这些反应的条件通常涉及特定的温度、溶剂和催化剂,以确保所需的转化 .
主要形成的产物
从 this compound 反应中形成的主要产物取决于所用试剂和条件。例如,氧化反应可能会生成醌衍生物,而还原反应可能会生成氢醌衍生物。 取代反应可以引入各种官能团,增强化合物的生物活性 .
科学研究应用
Colorectal Cancer
Research has demonstrated that MS-444 effectively inhibits the growth of colorectal cancer (CRC) cells. In vitro studies showed that treatment with this compound resulted in a significant increase in apoptotic gene expression and a marked reduction in cell viability across various CRC cell lines (HCT116, HCA-7, RKO, HT-29, SW480). The compound exhibited an IC50 value indicating potent anti-proliferative effects .
Case Study:
- Cell Lines Used: HCT116 and RIE-1
- Dosage: 10 μM for 48 hours
- Results: Increased apoptosis (>5-fold) in HCT116 cells with no effect on RIE-1 cells, showcasing selective targeting of cancerous cells .
Malignant Glioma
In malignant glioma models, this compound has shown promise as well. Studies indicated that this compound treatment led to a dose-dependent increase in activated caspase-8 levels, suggesting that it triggers apoptosis through extrinsic pathways .
Case Study:
- Cell Lines Tested: Various glioblastoma lines
- Findings: Significant activation of caspases indicating induction of apoptosis following this compound treatment.
In Vivo Studies
In vivo experiments using mouse xenograft models have further validated the efficacy of this compound. Mice treated with this compound exhibited a notable reduction in tumor size without significant adverse effects. Specifically, a 1.7-fold decrease in tumor volume was observed in HCT116 xenografts treated with intraperitoneal injections of this compound at 25 mg/kg every 48 hours .
Impact on Tumor Microenvironment
The anti-cancer effects of this compound extend beyond direct cytotoxicity to cancer cells. The compound has been shown to reduce microvessel density (MVD) within tumors, indicating its potential as an anti-angiogenic agent. This effect is crucial as it may hinder tumor growth by limiting nutrient and oxygen supply .
Summary Table of Findings
Application Area | Cell Lines Tested | Key Findings | Dosage |
---|---|---|---|
Colorectal Cancer | HCT116, RIE-1 | Increased apoptosis in CRC cells | 10 μM for 48 hours |
Malignant Glioma | Various | Activation of caspases indicating apoptosis | Varies by cell line |
In Vivo Tumor Growth | HCT116 | 1.7-fold reduction in tumor size | 25 mg/kg every 48 hrs |
Tumor Microenvironment | HCT116 | Decreased microvessel density | N/A |
作用机制
MS-444 通过抑制 RNA 结合蛋白 HuR 的二聚化来发挥其作用。这种抑制阻止 HuR 稳定其靶 mRNA,导致其降解。 该化合物特异性地破坏 HuR 的核质转运,阻止其对参与癌症进展的 mRNA 发挥其稳定作用 .
相似化合物的比较
MS-444 在其对 HuR 二聚化的特异性抑制方面是独特的。类似的化合物包括脱氢互脱孢碱和奇异酮,它们也靶向 HuR,但通过不同的机制。 This compound 抑制 HuR 与 mRNA 相互作用的能力使其在抑制癌细胞生长方面特别有效 .
类似化合物的清单
- 脱氢互脱孢碱
- 奇异酮
生物活性
MS-444 is a small molecule inhibitor of the human antigen R (HuR), which plays a critical role in the regulation of mRNA stability and translation, particularly in cancer cells. This article reviews the biological activity of this compound, focusing on its effects in various cancer types, particularly glioblastoma and colorectal cancer, based on diverse research findings.
This compound inhibits HuR's cytoplasmic localization, leading to the destabilization of mRNAs associated with tumor progression. This mechanism results in the downregulation of several oncogenic pathways, including those involved in apoptosis resistance, angiogenesis, and immune evasion.
- Inhibition of HuR : this compound disrupts the transport of HuR from the nucleus to the cytoplasm, thereby preventing its interaction with target mRNAs that contain AU-rich elements (AREs) .
- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic genes and decreasing anti-apoptotic factors .
1. Glioblastoma
A study investigating this compound's effects on glioblastoma cells demonstrated significant cytotoxicity and induction of apoptosis. Key findings include:
- Cell Viability : this compound treatment led to a dose-dependent reduction in cell viability across various glioblastoma cell lines.
- Apoptotic Pathway Activation : Increased levels of activated caspase-8 and caspase-3 were observed, indicating activation of the extrinsic apoptotic pathway .
- Invasion Inhibition : this compound significantly reduced the invasive capabilities of glioblastoma cells in transwell assays, with a 95% reduction at a concentration of 20 µM .
Parameter | Control Group | This compound (20 µM) | % Change |
---|---|---|---|
Cell Viability (%) | 100 | 5 | -95 |
Caspase-3 Activity | Baseline | Increased | Significant |
Invasion Rate (%) | 100 | 5 | -95 |
2. Colorectal Cancer
In colorectal cancer models, this compound demonstrated similar efficacy:
- Growth Inhibition : Treatment resulted in significant growth inhibition in colorectal cancer cells while sparing non-transformed intestinal cells .
- COX-2 Expression : this compound led to a marked decrease in COX-2 expression, which is often upregulated in colorectal tumors .
Parameter | Control Group | This compound Treatment | % Change |
---|---|---|---|
Tumor Growth (mm³) | 500 | 150 | -70 |
COX-2 Expression | High | Low | Significant |
Research Findings
- Apoptotic Gene Expression : In both glioblastoma and colorectal cancer studies, this compound treatment resulted in increased expression of apoptotic genes such as BAX and decreased expression of Bcl-xL .
- Inflammatory Cytokines : this compound also reduced levels of inflammatory cytokines like IL-6 and TNF-α, which are implicated in tumor progression .
- Tolerability : In vivo studies indicated that this compound was well tolerated with minimal side effects, suggesting its potential for clinical application .
属性
IUPAC Name |
5,8-dihydroxy-3-methyl-9H-benzo[f][2]benzofuran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,5,14-15H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUYDLKHNQUNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CO1)CC3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164458 | |
Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150045-18-4 | |
Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150045184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。